molecular formula C17H25N5O7 B12341655 Guanosine, 2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)-

Guanosine, 2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)-

Cat. No.: B12341655
M. Wt: 411.4 g/mol
InChI Key: LVHQRCMJGFGEFA-MFFDTGCVSA-N
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Description

Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is a modified nucleoside derivative of guanosine Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- typically involves the modification of the guanosine molecule. The process may include:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups of guanosine to prevent unwanted reactions.

    Introduction of the 2’-O-(2-methoxyethyl) Group: Using reagents such as 2-methoxyethyl chloride in the presence of a base to introduce the 2’-O-(2-methoxyethyl) group.

    N-Acylation: Acylating the amino group with 2-methyl-1-oxopropyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles like thiols or amines, basic conditions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, modified nucleosides like Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- are used to study nucleic acid interactions and functions. They can be incorporated into oligonucleotides for research purposes.

Medicine

In medicine, this compound may have potential applications in antiviral and anticancer therapies. Modified nucleosides are often explored for their ability to interfere with viral replication or cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to various biological effects. The molecular targets may include enzymes involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound, which lacks the 2’-O-(2-methoxyethyl) and N-(2-methyl-1-oxopropyl) modifications.

    2’-O-Methylguanosine: A similar compound with a methyl group instead of the 2-methoxyethyl group.

    N-Acylated Guanosine Derivatives: Compounds with different acyl groups attached to the amino group.

Uniqueness

Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-12,16,23-24H,4-6H2,1-3H3,(H,20,21,25,26)/t9-,10?,11-,12-,16-/m1/s1

InChI Key

LVHQRCMJGFGEFA-MFFDTGCVSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OCCOC

Origin of Product

United States

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